KSK-104

Antitubercular MIC H37Rv

KSK-104 is a synthetic α-aminooxyacetic acid derivative that functions as a prodrug against Mycobacterium tuberculosis. It exhibits potent sub-micromolar antibacterial activity against both drug-susceptible (H37Rv) and extensively drug-resistant (XDR) clinical isolates, while demonstrating virtually no cytotoxicity against various human cells.

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
Cat. No. B15567224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKSK-104
Molecular FormulaC22H20N2O4
Molecular Weight376.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20N2O4/c25-21(23-27-15-17-7-3-1-4-8-17)16-28-24-22(26)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)(H,24,26)
InChIKeyHNNGAUHFQLBCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KSK-104: A Novel α-Aminooxyacetic Acid Prodrug with Potent Anti-Tubercular Activity


KSK-104 is a synthetic α-aminooxyacetic acid derivative that functions as a prodrug against Mycobacterium tuberculosis [1]. It exhibits potent sub-micromolar antibacterial activity against both drug-susceptible (H37Rv) and extensively drug-resistant (XDR) clinical isolates, while demonstrating virtually no cytotoxicity against various human cells . Its mechanism involves intracellular hydrolysis by mycobacterial amidohydrolases Rv0552 and AmiC, generating cleavage products that disrupt pyridoxal 5'-phosphate (PLP) synthesis, PLP-dependent enzymes, and oxidative stress networks [2].

Why Standard Antitubercular Agents Cannot Substitute for KSK-104 in Research


Despite sharing a prodrug activation requirement with first-line agents like isoniazid, KSK-104 exhibits a fundamentally distinct activation pathway (Rv0552/AmiC vs. KatG) and a unique multi-target 'dirty drug' mechanism that concurrently attacks PLP homeostasis, oxidative stress response, and the Rv3092c-Rv3095 gene cluster [1]. This divergence translates into retained sub-micromolar activity against XDR clinical isolates that are refractory to isoniazid and rifampicin [2]. Consequently, substituting KSK-104 with conventional antituberculars in mechanistic or resistance studies would fail to recapitulate its polypharmacology and differential susceptibility profile, undermining experimental validity.

Quantitative Differentiation of KSK-104: Key Comparative Data for Scientific Selection


Comparative Antibacterial Potency Against Drug-Susceptible M. tuberculosis H37Rv

KSK-104 demonstrates sub-micromolar antibacterial activity against the reference strain M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.78 μM [1]. In cross-study comparison, isoniazid exhibits MIC values ranging from 0.02 to 0.06 mg/L (approx. 0.1–0.5 μM) against the same H37Rv strain [2]. While isoniazid is approximately 2- to 8-fold more potent on a molar basis against drug-susceptible strains, KSK-104 maintains comparable sub-micromolar efficacy and offers a distinct resistance profile (see Evidence Item 2).

Antitubercular MIC H37Rv

Retained Potency Against Extensively Drug-Resistant (XDR) Clinical Isolates

KSK-104 retains sub-micromolar antibacterial activity against XDR clinical isolates of M. tuberculosis, a phenotype confirmed in the original characterization study [1]. In contrast, isoniazid and rifampicin—first-line agents that define XDR resistance—are clinically ineffective against XDR strains due to high-level resistance [2]. The precise MIC values against XDR isolates were not disclosed in the preprint; however, the qualitative retention of sub-micromolar activity represents a critical differentiation from standard-of-care agents.

XDR-TB Drug Resistance Clinical Isolates

Selectivity Profile: Virtually No Cytotoxicity Against Human Cells

KSK-104 exhibits virtually no cytotoxicity against a panel of various human cells, as reported in the primary characterization study [1]. While a precise CC50 value was not provided in the available preprint, this qualitative selectivity contrasts with the known hepatotoxicity associated with isoniazid, which is linked to its metabolic activation by CYP2E1 and the generation of reactive intermediates [2]. The absence of measurable cytotoxicity suggests a favorable selectivity window for antimycobacterial research applications.

Cytotoxicity Selectivity Safety Pharmacology

Prodrug Activation by Mycobacterial Amidohydrolases Rv0552 and AmiC

Whole-genome sequencing of spontaneously resistant mutants and complementation experiments identified that KSK-104 requires intracellular hydrolysis by one or both of two specific mycobacterial amidohydrolases, Rv0552 and AmiC, for activation [1]. This contrasts with isoniazid, which is activated by the catalase-peroxidase KatG [2]. The divergence in activating enzymes means that mutations conferring resistance to isoniazid (e.g., katG S315T) do not cross-confer resistance to KSK-104, a mechanistic differentiation supported by the compound's retained activity against XDR isolates.

Prodrug Activation Amidohydrolase Mechanism of Action

Multi-Target 'Dirty Drug' Mechanism Reduces Resistance Likelihood

Proteomic, transcriptomic, and transposon insertion sequencing analyses indicate that KSK-104 functions as a 'dirty drug,' with its cleavage products simultaneously attacking multiple intracellular targets, including the PLP synthesis/salvage pathway, oxidative stress network, and the Rv3092c-Rv3095 gene cluster [1]. This polypharmacology contrasts with single-target agents like bedaquiline (ATP synthase inhibitor) or isoniazid (mycolic acid synthesis inhibitor) [2]. The multi-target engagement is hypothesized to reduce the frequency of resistance emergence, as multiple simultaneous mutations would be required for complete escape.

Polypharmacology Resistance Mechanism of Action

Chemical Class Differentiation from First-Line Antituberculars

KSK-104 (molecular formula C22H20N2O4, MW 376.41 g/mol) belongs to the α-aminooxyacetic acid chemotype [1]. This core structure is distinct from isoniazid (isonicotinic acid hydrazide, C6H7N3O, MW 137.14 g/mol) and rifampicin (rifamycin derivative, C43H58N4O12, MW 822.94 g/mol) [2]. The α-aminooxyacetic acid scaffold is not represented in current antitubercular armamentarium, indicating a novel chemical space with potentially unexploited binding interactions and metabolic stability profiles.

Chemical Class α-Aminooxyacetic Acid Structure-Activity Relationship

KSK-104: Recommended Research and Industrial Application Scenarios Based on Evidence


Mechanistic Studies of Multi-Target Antibacterial Agents and Resistance Suppression

Given its characterized 'dirty drug' polypharmacology involving PLP homeostasis, oxidative stress, and the Rv3092c-Rv3095 cluster, KSK-104 is ideally suited for research aimed at understanding how simultaneous perturbation of multiple pathways suppresses resistance emergence [1]. Use in Tn-seq, proteomic, and transcriptomic profiling experiments can elucidate the molecular basis of this phenotype.

Probing the Role of Mycobacterial Amidohydrolases Rv0552 and AmiC in Prodrug Activation

KSK-104 serves as a selective chemical probe for studying the function and substrate specificity of the amidohydrolases Rv0552 and AmiC [2]. Researchers can employ KSK-104 in genetic complementation assays or activity-based protein profiling to investigate these enzymes' roles in mycobacterial physiology and drug metabolism.

Evaluation of Novel Anti-Tubercular Strategies Against Drug-Resistant (XDR) Strains

The compound's retained sub-micromolar activity against XDR clinical isolates makes it a valuable positive control or tool compound for screening and characterizing novel agents targeting drug-resistant M. tuberculosis [3]. It can be used to benchmark the potency of new chemical entities in resistant backgrounds where first-line agents fail.

Structure-Activity Relationship (SAR) Studies on the α-Aminooxyacetic Acid Scaffold

As a lead compound from a novel chemotype, KSK-104 provides a validated starting point for medicinal chemistry optimization [4]. Procurement of KSK-104 enables SAR exploration around the α-aminooxyacetic acid core to improve potency, pharmacokinetic properties, or selectivity.

Technical Documentation Hub

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